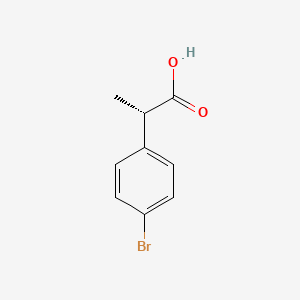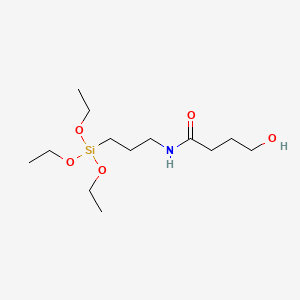
(R)-2-(4-bromophenyl)propanoic acid
Descripción general
Descripción
3-(4-Bromophenyl)propionic acid is a chemical compound with the molecular formula C9H9BrO2 . It is a white to yellow to beige crystalline powder .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromophenyl)propionic acid is represented by the SMILES stringOC(=O)CCC1=CC=C(Br)C=C1 . Physical and Chemical Properties Analysis
3-(4-Bromophenyl)propionic acid appears as a white to cream crystalline powder . It has a melting point range of 131.0-137.0°C .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
(R)-2-(4-bromophenyl)propanoic acid is involved in various synthetic and organic chemistry applications. For instance, Zaidlewicz and Wolan (2002) explored the synthesis of ω-(4-bromophenyl)alkanoic acids, including the production of boronates from their esters. These compounds are significant in cross-coupling reactions, a vital aspect of organic synthesis (Zaidlewicz & Wolan, 2002).
Structural Analysis
The compound's role in structural and stereochemical studies is noteworthy. Kumarasinghe, Hruby, and Nichol (2009) used related compounds in X-ray analysis to determine structure, highlighting its utility in understanding molecular configurations (Kumarasinghe, Hruby, & Nichol, 2009).
Phytotoxic and Mutagenic Effects
Jităreanu et al. (2013) evaluated the phytotoxic and genotoxic effects of cinnamic acid derivatives, including related bromophenyl propanoic acids, on wheat seeds. This study is crucial for understanding the environmental impact and safety profile of these compounds (Jităreanu et al., 2013).
Catalytic Applications
Catalysis is another area where derivatives of this compound find application. For example, Harada et al. (2007) described the Rh-catalyzed reactions involving similar compounds, demonstrating the potential of these molecules in catalytic processes (Harada et al., 2007).
Antibacterial Properties
El-Hashash et al. (2015) explored the synthesis of heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, with an emphasis on potential antibacterial activities. This indicates the relevance of this compound derivatives in the field of medicinal chemistry and drug development (El-Hashash et al., 2015).
Propiedades
IUPAC Name |
(2R)-2-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDBEACWLCHWRZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
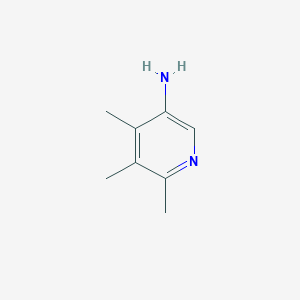
![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)
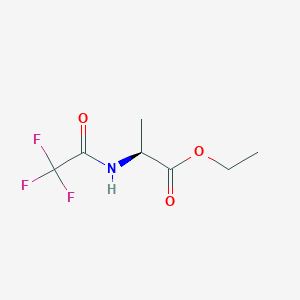
![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)




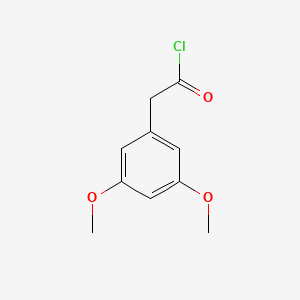
![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)
